Thermodynamic Stability Advantage of 3,4-Dihydro-2H-pyran Over Its Isomer
Base-catalyzed equilibration in DMSO solution demonstrates that 3,4-dihydro-2H-pyran is thermodynamically more stable than its structural isomer 3,4-dihydro-6H-pyran [1]. This inherent stability advantage underpins its preferential formation during synthesis and its reliability as a synthetic building block .
| Evidence Dimension | Thermodynamic stability (Gibbs free energy difference) |
|---|---|
| Target Compound Data | 3,4-Dihydro-2H-pyran (isomer 4) |
| Comparator Or Baseline | 3,4-Dihydro-6H-pyran (isomer 3) |
| Quantified Difference | Isomer 4 is thermodynamically more stable than isomer 3 across the temperature range studied (base-catalyzed equilibration in DMSO) |
| Conditions | Base-catalyzed equilibration in DMSO solution; DFT calculations at multiple temperatures |
Why This Matters
This thermodynamic preference ensures consistent isomer identity in both synthesis and storage, reducing the risk of isomer interconversion that could compromise reaction outcomes in sensitive synthetic sequences.
- [1] Taskinen, E. (2006). Relative thermodynamic stabilities of the isomeric dihydrofurans and isomeric dihydropyrans. An experimental and DFT study. Structural Chemistry, 17, 283-290. View Source
